molecular formula C11H12F3NO3 B1458021 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine CAS No. 1435806-20-4

2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1458021
CAS No.: 1435806-20-4
M. Wt: 263.21 g/mol
InChI Key: SVEYQDBJEVXPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine is a non-canonical, fluorinated amino acid analog designed for advanced biochemical and pharmacological research. Its core scientific value lies in the strategic incorporation of both a methyl and a trifluoromethoxy substituent on the phenyl ring, which alters the steric and electronic properties of the molecule. This makes it a valuable building block for probing protein function and developing new chemical tools. In proteasome research, fluorinated phenylalanine derivatives are key for developing subunit-specific inhibitors . These compounds can be tailored to selectively target specific catalytic subunits (e.g., the β5 chymotrypsin-like site) of the proteasome, a crucial complex in the ubiquitin-proteasome pathway for intracellular protein degradation . The presence of fluorine-containing groups profoundly influences the inhibitor's potency and selectivity, making such analogues leads for dissecting proteasomal function and developing potential antitumor agents . Furthermore, this amino acid serves as a precursor for the synthesis of complex peptides and proteins. Engineered enzyme systems, such as mutant phenylalanine ammonia lyases (PALs), can be used in the biocatalytic synthesis of valuable non-natural phenylalanines for incorporation into therapeutic peptides and proteins . The trifluoromethoxy group can also be exploited in bioconjugation and labeling applications. The fluorine atom is an excellent probe for 19F NMR spectroscopy, allowing researchers to study protein folding, dynamics, and interactions in real-time without the need for intrusive labels . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-3-[2-methyl-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-6-2-3-8(18-11(12,13)14)4-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEYQDBJEVXPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine (CAS No. 1435806-20-4) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound's unique trifluoromethoxy group enhances its chemical properties, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of a trifluoromethoxy group significantly influences the compound's lipophilicity and metabolic stability. These properties are crucial for its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The compound may act as an inhibitor or modulator of various enzymes, particularly those involved in amino acid metabolism.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes such as branched-chain amino acid transaminases (BCATs), which play a significant role in amino acid catabolism and have implications in cancer metabolism . The inhibition of these enzymes can lead to altered metabolic profiles, which may be beneficial in therapeutic contexts.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Genetic IncorporationDemonstrated incorporation into proteins via engineered E. coli, enhancing protein expression levels.
Enzyme ModulationShowed potential as a stabilizer for phenylalanine hydroxylase, impacting treatment strategies for phenylketonuria (PKU).
Enzyme InhibitionIdentified as an inhibitor of BCATs, with implications for cancer metabolism modulation.

Case Studies

  • Protein Expression Enhancement : In a study involving genetically modified E. coli, supplementation with this compound resulted in significant increases in the expression levels of superfolder green fluorescent protein (sfGFP) . This highlights its utility in synthetic biology and protein engineering.
  • Phenylketonuria Treatment : The compound's role as a stabilizer for human phenylalanine hydroxylase (hPAH) was explored, suggesting it could serve as a pharmacological chaperone to enhance enzyme activity in PKU patients . This opens avenues for developing therapeutic strategies aimed at stabilizing misfolded proteins.
  • Cancer Metabolism : The inhibition of BCATs by similar trifluoromethyl compounds indicates that this compound may be leveraged in cancer treatment by altering amino acid metabolism . This suggests potential applications in targeted therapies.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 2M5TF-DLPA serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethoxy group imparts distinct electronic properties that can influence reaction pathways and product distributions.
  • The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for generating derivatives that are useful in further synthetic applications.

Catalysis

  • The compound has been investigated for its potential use in catalytic processes. For instance, it can be incorporated into peptide-based catalysts that facilitate oxidation reactions . The presence of the trifluoromethoxy group can enhance the stability and reactivity of these catalysts.

Biological Applications

Enzyme Inhibition Studies

  • Research indicates that 2M5TF-DLPA may play a role in enzyme inhibition due to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances hydrophobic interactions, potentially leading to stronger binding affinities with proteins compared to non-fluorinated analogs.
  • Such interactions are critical for understanding the compound's potential therapeutic effects and its role in biochemical pathways.

Therapeutic Potential

  • Preliminary studies have suggested that 2M5TF-DLPA may exhibit anti-inflammatory and anticancer properties. Its unique structure allows it to modify protein functions, which could be harnessed for developing new therapeutic agents.

Medicinal Chemistry

Drug Development

  • The compound is being explored as a scaffold for synthesizing peptide-based drugs. Its structural characteristics allow for modifications that can enhance pharmacological properties and bioavailability.
  • Investigations into its pharmacokinetic properties indicate that the trifluoromethoxy group could influence drug metabolism and distribution, making it a valuable candidate in drug design.

Material Science

Advanced Materials Development

  • In materials science, 2M5TF-DLPA is utilized in the development of advanced materials with unique chemical properties. Its incorporation into polymer matrices or composites can enhance mechanical strength and thermal stability due to the presence of the trifluoromethoxy group.

Comparison with Similar Compounds

Structural Analogs in the Phenylalanine Family

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Potential Applications Source
2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine C₁₁H₁₂F₃NO₃ (inferred) ~263.2 (estimated) Not explicitly listed 2-CH₃, 5-OCF₃ Hypothesized enzyme inhibition, drug design
5-Fluoro-2-methoxy-DL-phenylalanine C₁₀H₁₂FNO₃ 213.21 603105-80-2 2-OCH₃, 5-F Biochemical research, receptor studies
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine C₁₀H₉F₄NO₃ 267.18 1391008-15-3 2-F, 4-OCF₃ Agrochemical intermediates
3-Fluoro-5-(trifluoromethoxy)-DL-phenylalanine C₁₀H₉F₄NO₃ 267.18 1391002-18-8 3-F, 5-OCF₃ Medicinal chemistry lead optimization
Metalaxyl (methyl N-(2,6-dimethylphenyl)-DL-alanine derivative) C₁₅H₂₁NO₄ 279.33 57837-19-1 2,6-dimethylphenyl, methoxyacetyl Fungicide, agrochemicals
Key Observations:

Methyl groups (e.g., 2-CH₃) introduce steric hindrance, which may influence binding affinity to enzymes or receptors .

Metabolic Stability :

  • Trifluoromethoxy derivatives are more resistant to oxidative metabolism than methoxy analogs due to the strong C-F bonds, as seen in agrochemicals like metalaxyl .

Biological Activity: Fluorinated phenylalanine analogs (e.g., 5-Fluoro-2-methoxy-DL-phenylalanine) are used in studying amino acid transport and neurotransmitter synthesis . Metalaxyl, a dimethylphenylalanine derivative, demonstrates fungicidal activity by inhibiting RNA polymerase in oomycetes .

Analytical Data
  • Mass Spectrometry :

    • DL-phenylalanine derivatives typically exhibit [M+H]+ peaks near m/z 166 (e.g., DL-phenylalanine at m/z 166.083) .
    • Trifluoromethoxy analogs show distinct fragmentation patterns due to the -OCF₃ group, with characteristic losses of COF₂ or CF₃ .
  • Chromatography :

    • Retention times vary with substituent polarity. For example, 5-Fluoro-2-methoxy-DL-phenylalanine elutes earlier than trifluoromethoxy analogs in reverse-phase HPLC .

Medicinal Chemistry

  • Neurotransmitter Modulation: DL-phenylalanine analogs influence tyrosine hydroxylase activity, affecting dopamine and norepinephrine synthesis . The trifluoromethoxy group may alter this activity by stabilizing enzyme-inhibitor complexes.
  • Enzyme Inhibition : Trifluoromethoxy-substituted compounds are explored as protease inhibitors due to their electron-withdrawing properties, as seen in antiviral and anticancer drug candidates .

Agrochemicals

  • Fungicidal Activity : Metalaxyl (a phenylalanine derivative) highlights the role of aromatic substituents in targeting plant pathogens . The target compound’s -OCF₃ group could enhance bioavailability in hydrophobic plant tissues.

Preparation Methods

Alkylation of Chiral Glycine Equivalents

This classical approach involves the alkylation of a chiral glycine Ni(II) complex with an appropriate trifluoromethoxy-substituted alkyl halide. The key steps include:

  • Formation of a Ni(II) complex with a chiral ligand and glycine derivative.
  • Reaction with trifluoromethoxy-containing alkyl halide under basic conditions (e.g., NaOH in dry DMF).
  • Isolation of diastereomerically enriched alkylated products.

Challenges and Observations:

  • The trifluoromethoxy alkylating agents can be sensitive to base-induced decomposition, requiring strictly anhydrous and oxygen-free conditions.
  • Scale-up is complicated by reagent decomposition and mixing inefficiencies.
  • Yields and diastereoselectivity can be high (~98% yield, 84% diastereomeric excess on small scale), but reproducibility decreases on larger scales due to side reactions such as oxidation and byproduct formation.

Dynamic Kinetic Resolution (DKR) Approach

DKR has emerged as a superior method for the large-scale synthesis of enantiomerically pure fluorinated amino acids, including derivatives similar to 2-methyl-5-(trifluoromethoxy)-DL-phenylalanine. The process involves:

  • Starting from a racemic trifluoromethoxy-substituted amino acid or its protected derivative.
  • Formation of a Ni(II) complex with a chiral tridentate ligand.
  • Base-mediated racemization and selective complexation leading to the predominant formation of one stereoisomer.
  • Simple isolation of the diastereomerically pure complex by precipitation.
  • Disassembly of the complex to release the enantiomerically pure amino acid.
  • Recovery and recycling of the chiral ligand.

Advantages:

  • High chemical yields (up to 97%) and excellent diastereomeric purity (>99.5% de).
  • Operationally convenient conditions: reactions can be performed in open air without stringent exclusion of moisture or oxygen.
  • Scalable to multigram quantities (e.g., >20 g scale demonstrated).
  • No need for chromatographic purification, simplifying work-up and reducing costs.
  • The chiral ligand can be recycled with ~90% recovery.

Specific Considerations for Trifluoromethoxy Substitution

The trifluoromethoxy group (-OCF3) is electron-withdrawing and sterically demanding, influencing:

  • The reactivity of intermediates and alkylating agents.
  • The stability of reagents under basic and oxidative conditions.
  • The stereochemical outcome of alkylation and resolution steps.

Synthetic routes often require:

  • Use of carefully controlled reaction media (dry, deoxygenated solvents).
  • Optimization of base strength and stoichiometry to minimize decomposition.
  • Selection of appropriate protecting groups to facilitate downstream peptide synthesis.

Representative Data Table: Comparison of Alkylation vs. DKR for Fluorinated Phenylalanine Derivatives

Parameter Alkylation Method Dynamic Kinetic Resolution (DKR) Method
Starting Material Chiral glycine Ni(II) complex Racemic amino acid or protected derivative
Reaction Conditions Anhydrous, oxygen-free, strong base (NaOH) in DMF Methanol, base (K2CO3), NiCl2, ambient air
Scale Up to ~1 g >20 g
Yield ~98% (small scale), lower on scale-up ~97%
Diastereomeric Excess (de) ~84% (small scale) >99.5%
Purification Chromatography often required Simple filtration of precipitate
Ligand Recovery Not typically feasible ~90% recovery and reuse
Operational Complexity High (strict conditions) Moderate (ambient conditions possible)
Suitability for Scale-Up Limited due to reagent instability Excellent

Research Findings and Recommendations

  • The DKR approach is the method of choice for preparing enantiomerically pure trifluoromethoxy-substituted phenylalanines on a preparative scale due to its operational simplicity, high yield, and stereoselectivity.
  • Alkylation methods, while effective on a small scale, face challenges in reagent stability and scalability.
  • The availability of racemic trifluoromethoxy-substituted amino acids or their protected forms is critical for DKR success.
  • Recovery and reuse of chiral ligands in DKR significantly improve the cost-effectiveness of the process.
  • Further optimization of reaction parameters (stoichiometry, solvent, temperature) enhances yield and purity.

Q & A

Q. What synthetic routes are commonly employed for 2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine, and what are the critical reaction conditions?

The synthesis of trifluoromethoxy-substituted phenylalanine derivatives typically involves multi-step organic reactions. Key steps may include:

  • Friedel-Crafts alkylation to introduce the methyl group at the 2-position.
  • Electrophilic aromatic substitution for trifluoromethoxy group incorporation, using reagents like trifluoromethylating agents (e.g., TFAA) under anhydrous conditions .
  • Racemic resolution via enzymatic or chiral chromatography methods to obtain the DL-form . Critical conditions include maintaining inert atmospheres (N₂) during sensitive steps and optimizing reaction temperatures (e.g., 70–100°C) to balance yield and selectivity. Challenges include steric hindrance from the methyl group and the electron-withdrawing nature of the trifluoromethoxy moiety, which may require catalytic tuning .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and detect isotopic impurities (e.g., deuterated analogs as internal standards) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve stereochemistry, though this requires high-purity single crystals .
  • Chiral HPLC : Paired with UV/fluorescence detection to assess enantiomeric excess in racemic mixtures .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral stationary phases (CSPs) are optimal?

Enantioseparation of DL-phenylalanine derivatives often employs polysaccharide-based CSPs (e.g., Chiralpak IA/IB) or cyclodextrin-modified columns . For trifluoromethoxy-substituted analogs:

  • Mobile phase optimization : Use hexane/isopropanol mixtures with 0.1% trifluoroacetic acid to enhance resolution .
  • Magnetic nanocomposites : Functionalized silica/magnetic particles with phosphoramide ligands have shown efficacy in direct enantioseparation of DL-phenylalanine derivatives, achieving >90% enantiomeric excess under ambient conditions .

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?

  • Caco-2 cell monolayers : To simulate intestinal absorption and BBB penetration. Measure apparent permeability (Papp) using LC-MS quantification .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : A high-throughput method to predict passive diffusion.
  • Transporter inhibition studies : Co-incubate with inhibitors (e.g., probenecid for OAT transporters) to assess carrier-mediated uptake, as phenylalanine derivatives may interact with LAT1 transporters .

Q. How does the trifluoromethoxy group in this compound influence its binding affinity to enkephalinase or monoamine transporters?

The trifluoromethoxy group enhances lipophilicity and metabolic stability , potentially increasing target residence time. Methodological approaches include:

  • Molecular docking simulations : Compare binding poses with unmodified DL-phenylalanine using enkephalinase (PDB ID: 1RKM) or dopamine transporter (DAT) crystal structures.
  • Enzyme inhibition assays : Measure IC₅₀ values against recombinant enkephalinase using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) .
  • Radioligand binding studies : Use [³H]-labeled analogs to quantify affinity for serotonin/norepinephrine transporters (SERT/NET) .

Q. How can contradictory data on the analgesic efficacy of this compound be resolved in preclinical studies?

Contradictions may arise from variations in:

  • Animal models : Neuropathic vs. inflammatory pain models (e.g., SNL vs. CFA-induced arthritis).
  • Dosing regimens : Adjust for bioavailability differences caused by the trifluoromethoxy group’s pharmacokinetic profile.
  • Endpoint measurements : Combine behavioral assays (e.g., von Frey test) with biochemical markers (e.g., CSF enkephalin levels) . Meta-analyses using standardized protocols (e.g., ARRIVE guidelines) are recommended to harmonize data interpretation.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential volatile byproducts (e.g., trifluoroacetic anhydride).
  • Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the trifluoromethoxy group.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine
Reactant of Route 2
2-Methyl-5-(trifluoromethoxy)-DL-phenylalanine

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